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Comparison of PYCR1 Inhibitors

Get Quote

Inhibition

. Mechanism Experimental Key
Inhibitor Name Constant . . T
(K) of Action Evidence Findings/Context
N-Formyl-L-proline 100 pM [1] Competitive X-ray First validated
(NFLP) [2] with P5C [1] crystallography, chemical probe;
Enzyme kinetics, induces
Cell-based conformational
assays [1] [2] changes in PYCR1
active site [1].
L-Thiazolidine-2- 400 uyM [1]  Competitive X-ray -
carboxylate (L-T2C) [2] with P5C [1] crystallography,
Enzyme kinetics
[1]
L-Thiazolidine-4- 600 uM [1]  Competitive X-ray --
carboxylate (L-T4C) [2] with P5C [1] crystallography,

Enzyme kinetics

(1]
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Inhibition . .
o Mechanism Experimental Key
Inhibitor Name Constant . . -
(K) of Action Evidence Findings/Context
Cyclopentanecarboxylate 1,193 uM Competitive X-ray --
(CPC) (~1.2 mM)  with P5C [1] crystallography,
[1] Enzyme kinetics
[1]
L-Tetrahydro-2-furoic acid 2,249 uM Competitive X-ray -
(THFA) (~2.2 mM)  with P5C [1] crystallography,
[1] Enzyme kinetics
(1]
(S)-tetrahydro-2H-pyran- 70 uM (K, Not specified  X-ray Reported in a 2024
2-carboxylic acid app) [3] crystallography, screening; more
Enzyme kinetics specific for PYCR1
[3] over other isoforms
than NFLP [3].
Novel Fragment Inhibitors  Lower Blocks both Docking-guided Reported in 2024;
apparent P5C and X-ray represents a new
ICso than NAD(P)H crystallography class of inhibitors
NFLP [4] sites [4] [4] beyond proline

analogs [4].

Experimental Protocol for Ki Determination

The Ki value for N-Formyl-L-proline was rigorously determined through a combination of structural and

kinetic methods. The workflow below outlines the key experimental steps.
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(Start: In Crystallo Screening)

alidate hits from
crystallography

Click to download full resolution via product page

The key steps involved are:

¢ Primary Screening via X-ray Crystallography: Researchers screened 27 commercially available
proline analogs using X-ray crystallography as the primary method. Crystals of human PYCR1 were
grown in the presence of each compound. The analysis of electron density maps directly revealed
which compounds bound to the enzyme's active site [1].
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o Steady-State Kinetic Assays: The initial hits from crystallography were validated using enzyme
activity assays. The reaction rate of PYCR1 was measured with varying concentrations of its
substrate, P5C, and fixed concentrations of the cofactor NADH, both in the presence and absence of
the inhibitor [1] [2].

o Data Analysis and Ki Calculation: Because the inhibitors were found to bind in the P5C/proline
binding site, the data were fit globally to a competitive inhibition model. This analysis yielded the
inhibition constant (Ki) for each compound, with NFLP showing the strongest potency at 100 uM [1]

2.

Structural Binding Mechanism of NFLP

The high-resolution crystal structure of the PYCR1-NFLP complex (PDB ID: 6XPO0) provides the structural

rationale for its inhibitory strength [5] [1]. The diagram below illustrates the conformational changes and key

NFLP Binding

interactions.

Click to download full resolution via product page
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Unlike other proline analogs, the binding of NFLP is accompanied by unique conformational changes in
the PYCRI active site, including the translation of an a-helix by about 1 A and the rotation of specific amino
acid side chains. These changes allow the formyl group of NFLP to form additional hydrogen bonds with the

enzyme, which explains its higher affinity compared to other screened analogs [1].

Cellular Activity and Research Applications

Beyond biochemical assays, NFLP has demonstrated efficacy in a biological context, validating PYCR1 as a

therapeutic target:

¢ Inhibition of De Novo Proline Biosynthesis: In MCF10A H-RASV12 breast cancer cells (a model
dependent on the proline cycle), treatment with NFLP was shown via 13C tracer analysis to
specifically inhibit the de novo synthesis of proline [1] [2].

¢ Impairment of Cancer Cell Growth: The same study showed that NFLP treatment led to a ~50%
reduction in spheroidal growth of the breast cancer cells, effectively phenocopying the effects of
PYCR1 gene knockdown [1] [2].

Research Implications and Newer Developments

N-Formyl-L-proline currently serves as the first validated chemical probe for PYCR1, providing a crucial
tool for studying the role of the proline cycle in cancer metabolism [1] [2]. However, research is evolving
rapidly:
¢ Specificity Consideration: Some early proline analog inhibitors, like thiazolidine-2-carboxylate, can
also inhibit the related enzyme PRODH, which may limit their use as specific probes [4].
¢ Next-Generation Inhibitors: Recent fragment-based screening approaches have identified novel

compounds that bind to both the P5C pocket and the NAD(P)H coenzyme site. Some of these show
lower ICso values than NFLP, representing promising leads for future drug discovery [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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